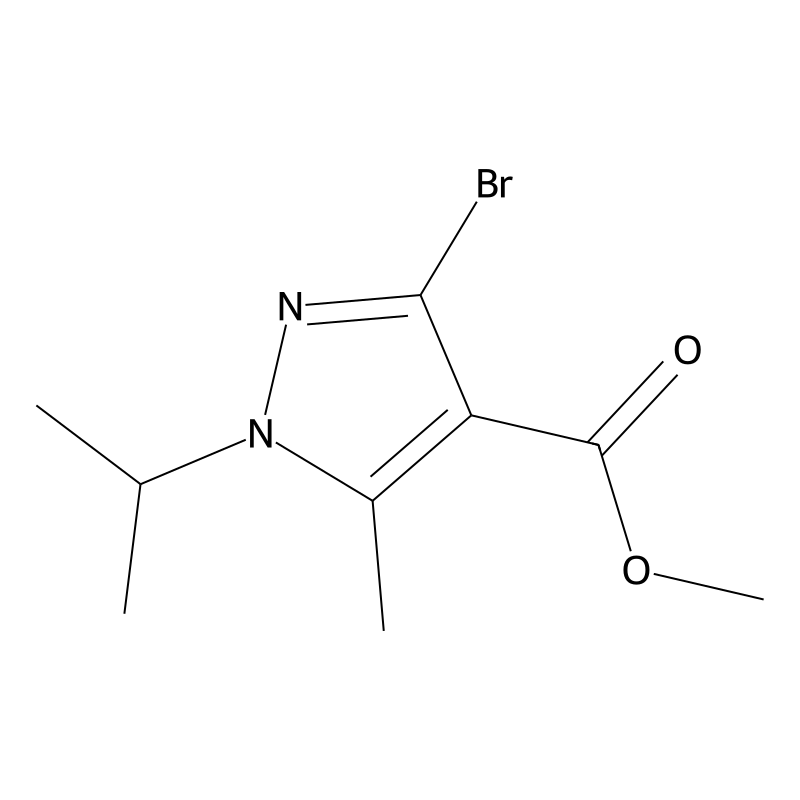

methyl 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound exhibits significant structural diversity due to various substituents, which can influence its chemical reactivity and biological activity. The presence of the bromo group and the isopropyl side chain enhances its potential for nucleophilic substitution reactions, making it a versatile candidate in organic synthesis and medicinal chemistry.

- Nucleophilic Substitution: The bromo group can undergo nucleophilic substitution reactions, often facilitated by halogenating agents. This process is significant for modifying the compound to create derivatives with tailored properties.

- Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially yielding carboxylic acids or other oxidized derivatives.

- Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

These reactions highlight the compound's adaptability in synthetic chemistry, allowing for the generation of various derivatives with distinct properties.

Pyrazole derivatives, including methyl 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate, are known for their diverse biological activities. They can interact with various biological targets, influencing multiple biochemical pathways. Some reported activities include:

- Antimicrobial Properties: Certain pyrazole derivatives have demonstrated effectiveness against bacterial and fungal strains.

- Anti-inflammatory Effects: Compounds in this class may inhibit inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

- Enzyme Inhibition: Pyrazoles are often studied as potential inhibitors of specific enzymes, which can be crucial in drug design and development .

The synthesis of methyl 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate typically involves several key steps:

- Cyclocondensation: This initial step often involves the reaction of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring.

- Bromination: The introduction of the bromo group can be achieved through electrophilic bromination using brominating agents under controlled conditions.

- Carboxylation: The carboxylate group can be introduced via carboxylation reactions, which may involve using carbon dioxide or other carboxylic precursors.

- Isopropylation: The isopropyl side chain is typically added through alkylation methods involving isopropyl halides and suitable bases .

These synthetic routes allow for the efficient production of this compound with high yields.

Methyl 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate has several applications across different fields:

- Medicinal Chemistry: Its potential as an antimicrobial and anti-inflammatory agent makes it a candidate for further development in pharmaceuticals.

- Agricultural Chemistry: The compound may serve as a building block for agrochemicals, contributing to the development of new pesticides or herbicides.

- Material Science: Pyrazole derivatives are also utilized in creating functional materials, including dyes and polymers.

Studies on methyl 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate have focused on its interactions with various biological targets:

- Receptor Binding Studies: Investigations have shown that this compound can bind to specific receptors, influencing cellular responses.

- Enzyme Interaction: Research has demonstrated its potential as an enzyme inhibitor, which could lead to therapeutic applications in diseases involving dysregulated enzyme activity.

These studies highlight its significance in drug discovery and development processes.

Several compounds share structural similarities with methyl 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate. Here are some notable examples:

| Compound Name | Structure Characteristics |

|---|---|

| Methyl 1H-pyrazole-3-carboxylate | Lacks bromo and isopropyl groups; simpler structure |

| 3-Amino-1-methyl-1H-pyrazole | Contains an amino group instead of a bromo group |

| 3-Methyl-1H-pyrazole-5-carboxylic acid | Contains a carboxylic acid functional group; different reactivity |

| Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | Bromo group at a different position; alters biological activity |

Uniqueness

Methyl 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate stands out due to its specific substitution pattern and structural features that impart unique chemical and biological properties. This distinctiveness enhances its utility in targeted applications across medicinal chemistry and material science, differentiating it from other pyrazole derivatives .